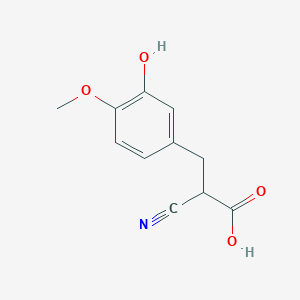
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine is an organic compound belonging to the class of amines It features a cyclohexyl ring substituted with a pentyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 1-bromopentane to form 4-pentylcyclohexylamine. This intermediate is then subjected to reductive amination with ethylamine to yield the final product. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in an appropriate solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group.
4-Pentylcyclohexylamine: Lacks the ethylamine chain but shares the cyclohexyl and pentyl groups.
Phenethylamine: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a cyclohexyl ring and an ethylamine chain allows for diverse interactions and applications, setting it apart from similar compounds .
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2-(4-pentylcyclohexyl)ethanamine |
InChI |
InChI=1S/C13H27N/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h12-13H,2-11,14H2,1H3 |
InChI Key |
HYNOGHNXFGTCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[2-(2-bromo-ethoxy)-5-nitro-phenyl]-1-methyl-1H-pyrazole](/img/structure/B8405856.png)


![6-Acetoxy-2-methylbenzo[b]thiophene](/img/structure/B8405870.png)






